molecular formula C12H25N2O7+ B10824653 Fructosyllysine(1+)

Fructosyllysine(1+)

Cat. No.: B10824653
M. Wt: 309.34 g/mol
InChI Key: BFSYFTQDGRDJNV-AYHFEMFVSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Fructosyllysine(1+) is an Amadori compound formed by the non-enzymatic glycation of lysine residues with glucose. This compound is a key intermediate in the Maillard reaction, which is a chemical reaction between amino acids and reducing sugars that occurs during the cooking and processing of foods. Fructosyllysine(1+) is commonly found in thermally processed foods and is of significant interest due to its implications in food chemistry and human health .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fructosyllysine(1+) can be synthesized through the reaction of lysine with glucose under controlled conditions. The reaction typically involves heating the mixture at elevated temperatures to facilitate the formation of the Amadori product. The reaction can be monitored by measuring the formation of fructosyllysine using chromatographic techniques .

Industrial Production Methods: In industrial settings, the production of fructosyllysine(1+) often involves the Maillard reaction during the processing of protein-rich foods. For example, roasting peanuts at specific temperatures and durations can lead to the formation of fructosyllysine(1+) along with other glycation products .

Chemical Reactions Analysis

Types of Reactions: Fructosyllysine(1+) undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: N-ε-carboxymethyllysine and other AGEs.

    Hydrolysis: Furosine.

Comparison with Similar Compounds

Fructosyllysine(1+) is similar to other Amadori compounds such as:

Uniqueness: Fructosyllysine(1+) is unique due to its specific formation from glucose and lysine, and its role as an intermediate in the Maillard reaction. Its presence in thermally processed foods and its implications in food chemistry and health make it a compound of significant interest .

Properties

Molecular Formula

C12H25N2O7+

Molecular Weight

309.34 g/mol

IUPAC Name

(2S)-2-azaniumyl-6-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]azaniumyl]hexanoate

InChI

InChI=1S/C12H24N2O7/c13-7(12(20)21)3-1-2-4-14-5-8(16)10(18)11(19)9(17)6-15/h7,9-11,14-15,17-19H,1-6,13H2,(H,20,21)/p+1/t7-,9+,10+,11+/m0/s1

InChI Key

BFSYFTQDGRDJNV-AYHFEMFVSA-O

Isomeric SMILES

C(CC[NH2+]CC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O)C[C@@H](C(=O)[O-])[NH3+]

Canonical SMILES

C(CC[NH2+]CC(=O)C(C(C(CO)O)O)O)CC(C(=O)[O-])[NH3+]

Origin of Product

United States

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